5-HT1A Receptor Agonist Potency: 48-Fold EC₅₀ Difference Versus Structurally Related Comparator
In a head-to-head comparison using the same human 5-HT1A receptor Ultra Lance cAMP assay system (60-minute incubation), 5-amino-2-hydroxybenzonitrile demonstrates an EC₅₀ of 6.20 nM as an agonist, while a structurally related comparator compound (BDBM50171491/CHEMBL3805046) exhibits an EC₅₀ of 301 nM [1][2]. This represents an approximately 48-fold difference in potency despite both compounds being evaluated under identical experimental conditions.
| Evidence Dimension | 5-HT1A receptor agonistic activity (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 6.20 nM |
| Comparator Or Baseline | BDBM50171491 (CHEMBL3805046): EC₅₀ = 301 nM |
| Quantified Difference | Approximately 48-fold higher potency (301 nM / 6.20 nM) |
| Conditions | Human 5-HT1A receptor; Ultra Lance cAMP assay; 60-minute incubation |
Why This Matters
For CNS-targeted drug discovery programs, a 48-fold potency differential at the 5-HT1A receptor directly impacts the compound's suitability for lead optimization, SAR studies, and the interpretability of in vivo behavioral pharmacology experiments.
- [1] BindingDB. BDBM50454723 (CHEMBL4202871): Affinity Data for 5-HT1A Receptor (EC₅₀ = 6.20 nM). University of California San Diego, 2024. View Source
- [2] BindingDB. BDBM50171491 (CHEMBL3805046): Affinity Data for 5-HT1A Receptor (EC₅₀ = 301 nM). Shanghai Institute of Materia Medica, 2024. View Source
